

A Technical Guide to Protein Labeling with AF647-NHS Ester

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Compound of Interest

Compound Name: AF647-NHS ester

Cat. No.: B12289673

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For researchers, scientists, and professionals in drug development, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in vitro assays to in vivo imaging. **AF647-NHS ester** has emerged as a workhorse fluorophore for covalently attaching a bright, far-red fluorescent tag to proteins and other biomolecules. This guide provides an in-depth technical overview of **AF647-NHS ester**, its reaction mechanism, detailed experimental protocols, and key data for successful protein conjugation.

Core Principles of AF647-NHS Ester Labeling

AF647 is a bright and photostable far-red fluorescent dye.^[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is one of the most popular tools for conjugating the dye to proteins and antibodies.^{[1][2]} The NHS ester is an amine-reactive group that covalently attaches the AF647 fluorophore to primary amines (R-NH₂), such as the side chain of lysine residues and the N-terminus of polypeptides.^{[3][4]} This reaction is highly efficient and forms a stable amide bond.

The labeling reaction is highly pH-dependent. The optimal pH range for the conjugation of NHS esters to primary amines on proteins is between 8.3 and 8.5. At a lower pH, the amine groups are protonated and thus less reactive. Conversely, at a higher pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.

Physicochemical and Spectral Properties

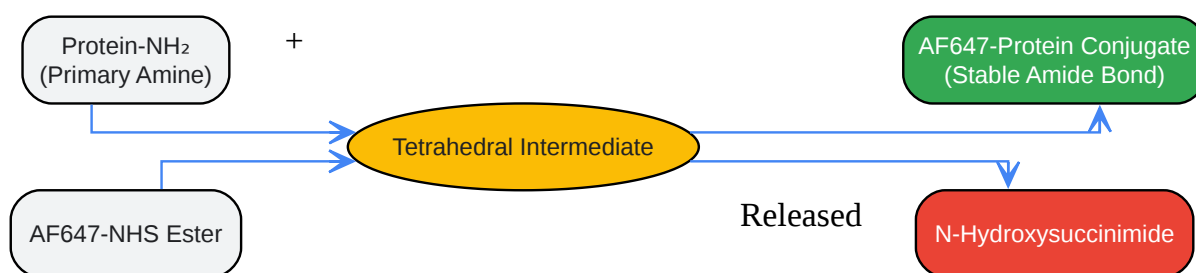
AF647 is well-suited for various fluorescence-based applications due to its excellent spectral characteristics, high quantum yield, and good water solubility. It is particularly advantageous for

experiments requiring low background autofluorescence from cells and tissues.

Property	Value	Reference
Excitation Maximum (Ex)	~650-655 nm	
Emission Maximum (Em)	~671-680 nm	
Molar Extinction Coefficient (ϵ)	~270,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield	~0.15	
Molecular Weight	~1250 g/mol	
Optimal pH for Labeling	8.3 - 8.5	
Recommended Solvents	Anhydrous DMSO or DMF	

Reaction Mechanism

The core of the labeling process is the nucleophilic acyl substitution reaction between the primary amine of the protein and the NHS ester of the AF647 dye. The amino group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.



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Caption: Reaction mechanism of **AF647-NHS ester** with a primary amine on a protein.

Experimental Protocol: Protein Labeling with AF647-NHS Ester

This protocol provides a general guideline for labeling proteins with **AF647-NHS ester**. It is recommended to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling (DOL).

Materials

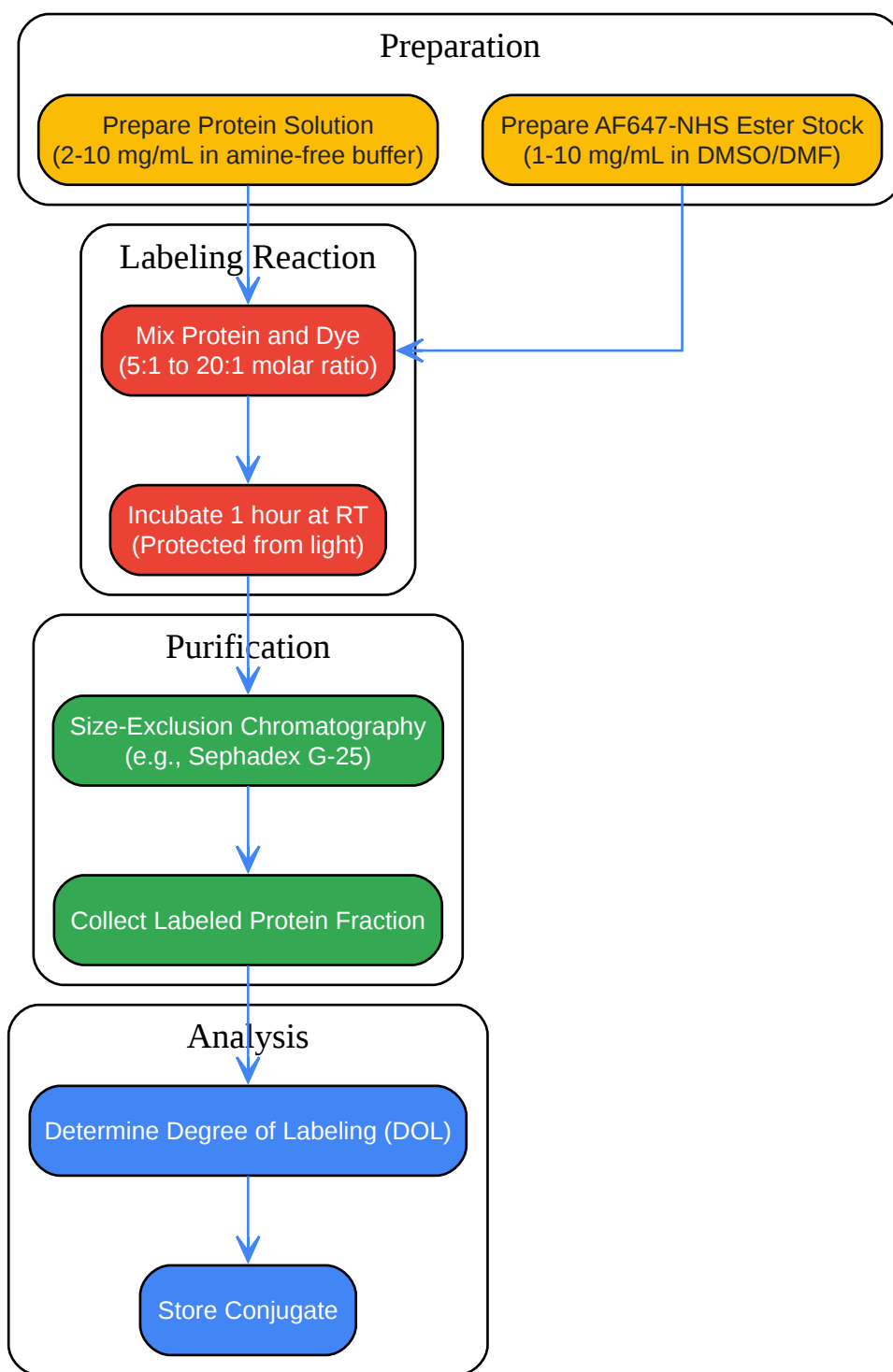
- Protein of interest (at least 2 mg/mL in an amine-free buffer like PBS, pH 7.4)
- **AF647-NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure

- Prepare Protein Solution:
 - Dissolve or buffer exchange the protein into the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.
- Prepare **AF647-NHS Ester** Stock Solution:
 - Immediately before use, dissolve the **AF647-NHS ester** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex to ensure complete dissolution.
- Labeling Reaction:
 - Calculate the required volume of the **AF647-NHS ester** stock solution to achieve the desired molar excess. A starting point for optimization is a 5:1 to 20:1 molar ratio of dye to protein.

- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Equilibrate the column with an appropriate storage buffer (e.g., PBS, pH 7.4).
 - Apply the reaction mixture to the column and collect the fractions. The first colored fraction is typically the labeled protein.

Experimental Workflow



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Caption: Workflow for protein labeling with **AF647-NHS ester**.

Data Analysis: Determining the Degree of Labeling (DOL)

The DOL, which is the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the excitation maximum of AF647 (~650 nm, A_{650}).
- Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{650} \times CF)] / \epsilon_{\text{protein}}$$

- CF (Correction Factor for AF647 at 280 nm) ≈ 0.03
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm (in $\text{M}^{-1}\text{cm}^{-1}$)

- Calculate the dye concentration:

$$\text{Dye Concentration (M)} = A_{650} / \epsilon_{\text{dye}}$$

- ϵ_{dye} (Molar extinction coefficient of AF647) $\approx 270,000 \text{ M}^{-1}\text{cm}^{-1}$

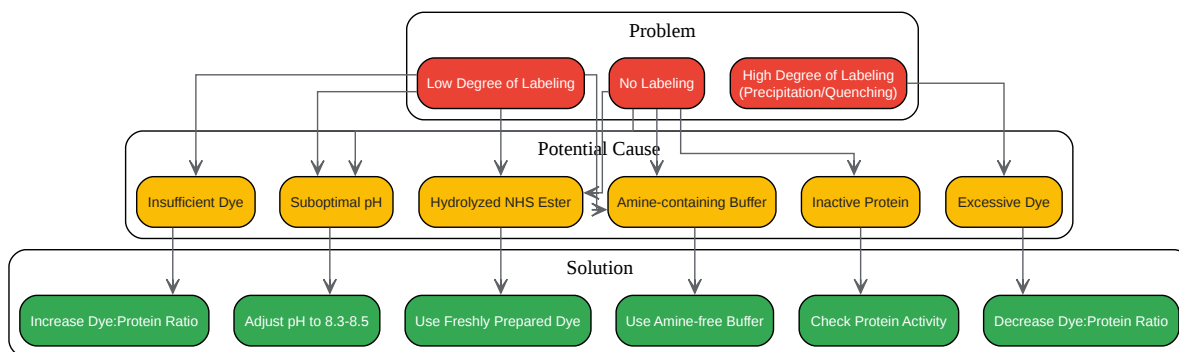
- Calculate the DOL:

$$\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$$

Storage and Stability

- **AF647-NHS ester** (powder): Store at $\leq -20^{\circ}\text{C}$, desiccated and protected from light.
- Reconstituted **AF647-NHS ester** (in DMSO/DMF): Can be stored at $\leq -20^{\circ}\text{C}$ for a few weeks, but fresh preparation is recommended.
- Protein-AF647 conjugate: Store at 4°C for short-term storage (weeks to months) or at -20°C or -80°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant like glycerol and aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Common Issues



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Caption: Troubleshooting guide for **AF647-NHS ester** protein labeling.

Applications in Research and Development

The versatility and favorable properties of AF647 make it a valuable tool in various scientific disciplines. Labeled proteins are widely used in:

- Fluorescence Microscopy: Including confocal, super-resolution (dSTORM), and live-cell imaging.
- Flow Cytometry: For immunophenotyping and cell sorting.
- Western Blotting: As a sensitive detection method.
- ELISA and other Immunoassays: For quantitative analysis.
- In vivo Imaging: Due to the low tissue autofluorescence in the far-red spectrum.

By following the guidelines and protocols outlined in this technical guide, researchers can confidently and effectively utilize **AF647-NHS ester** for their protein labeling needs, paving the way for insightful and high-impact scientific discoveries.

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References

- 1. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 µg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
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